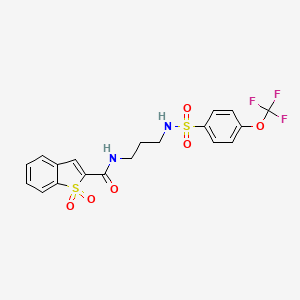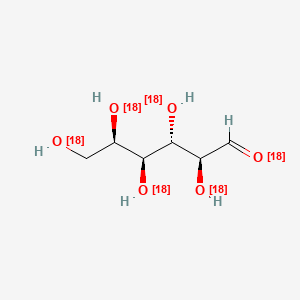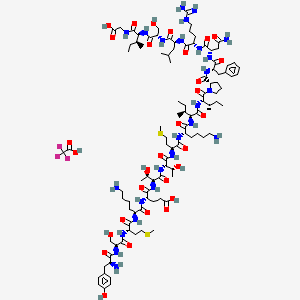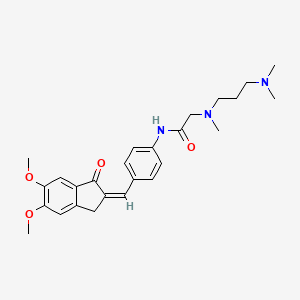
AChE/BChE/MAO-B-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE/MAO-B-IN-4, also known as compound 4a, is a selective dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound shows no significant inhibition activity against butyrylcholinesterase and human monoamine oxidase A. It is primarily used in research related to Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE/MAO-B-IN-4 involves the preparation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The synthetic route typically includes the reaction of appropriate hydrazides with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
AChE/BChE/MAO-B-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
AChE/BChE/MAO-B-IN-4 is widely used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its dual inhibitory action on acetylcholinesterase and monoamine oxidase B makes it a valuable tool for investigating the mechanisms underlying these diseases and developing potential therapeutic agents .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, AChE/BChE/MAO-B-IN-4 increases the levels of acetylcholine in the brain, thereby enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme helps to increase dopamine levels, which can be beneficial in treating conditions like Parkinson’s disease .
Comparison with Similar Compounds
AChE/BChE/MAO-B-IN-4 is unique in its selective dual inhibition of acetylcholinesterase and monoamine oxidase B, with no significant activity against butyrylcholinesterase and human monoamine oxidase A. Similar compounds include:
Piperazine-substituted chalcones: These compounds also inhibit monoamine oxidase B and acetylcholinesterase but have different structural features and inhibitory profiles.
Benzothiazole derivatives: These compounds are designed as dual inhibitors of acetylcholinesterase and monoamine oxidase B and are used in the treatment of Alzheimer’s disease.
This compound stands out due to its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[4-[(Z)-(5,6-dimethoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[3-(dimethylamino)propyl-methylamino]acetamide |
InChI |
InChI=1S/C26H33N3O4/c1-28(2)11-6-12-29(3)17-25(30)27-21-9-7-18(8-10-21)13-20-14-19-15-23(32-4)24(33-5)16-22(19)26(20)31/h7-10,13,15-16H,6,11-12,14,17H2,1-5H3,(H,27,30)/b20-13- |
InChI Key |
PHRRVDDXOIXGNS-MOSHPQCFSA-N |
Isomeric SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC |
Canonical SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


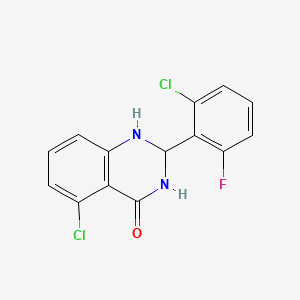
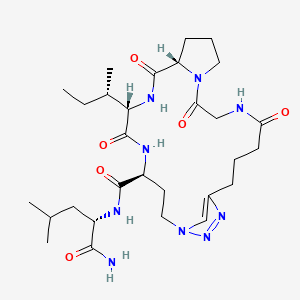

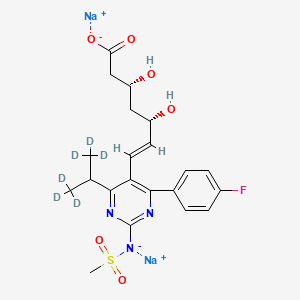





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
